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Introduction: Angiogenesis and lymphangiogenesis, the formation of new blood and lymphatic

vessels, respectively, are critical processes in both normal physiology and various pathological

conditions, including wound healing and cancer metastasis.[1] Vascular Endothelial Growth

Factor C (VEGF-C) and its receptor VEGFR-3 are key regulators of lymphangiogenesis.[2][3][4]

Deoxyshikonin, a naphthoquinone compound derived from the root of Lithospermum

erythrorhizon, has emerged as a molecule of interest for studying these processes.[5][6]

Interestingly, deoxyshikonin exhibits dual, context-dependent effects. In the context of wound

healing, it has been shown to promote lymphangiogenesis and angiogenesis.[1][5][7] This pro-

lymphangiogenic activity is primarily mediated through the upregulation of Hypoxia-Inducible

Factor-1α (HIF-1α), which in turn increases the expression of VEGF-C.[1][7] In contrast, in

various cancer models, deoxyshikonin demonstrates anti-proliferative and anti-tumor

activities, often by inhibiting signaling pathways such as PI3K/Akt/mTOR.[8][9] This document

provides a summary of its effects, relevant signaling pathways, and detailed protocols for its

application in research.

Quantitative Data Summary
The effects of deoxyshikonin are highly dependent on the cell type and experimental context.

The tables below summarize key quantitative findings from published studies.

Table 1: Pro-Angiogenic and Pro-Lymphangiogenic Effects of Deoxyshikonin
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Cell Line Assay Concentration
Observed
Effect

Reference

HMVEC-dLy

(Human Dermal

Lymphatic

Microvascular

Endothelial

Cells)

Cord Formation 0.8 µM

64% promotion

of cord formation

at 6 hours.

[1]

HMVEC-d

(Human Dermal

Microvascular

Endothelial

Cells)

Cord Formation 0.8 µM

28% promotion

of cord formation

at 6 hours.

[1]

HMVEC-dLy Cell Proliferation 1.6 µM & 3.0 µM

Significant

induction of cell

proliferation.

[1]

HMVEC-dLy Wound Healing 0.8 µM

Promoted

migration into the

wound gap.

[1][7]

HUVECs

(Human

Umbilical Vein

Endothelial

Cells)

p-ERK

Expression
Not specified

1.42-fold

increase in gene

expression.

[5]

HUVECs
p-p38

Expression
Not specified

2.97-fold

increase in gene

expression.

[5]

Table 2: Anti-Proliferative and Anti-Tumor Effects of Deoxyshikonin
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Cell Line Assay Metric Value Reference

HT29 (Human

Colorectal

Cancer)

Cell Viability

(MTT)
IC50 10.97 µM [8]

HT29
Apoptosis (Flow

Cytometry)
Early Apoptosis

Increase from

1% to 29% (at 0-

50 µg/mL).

[8]

HT29
Cell Cycle (Flow

Cytometry)
G0/G1 Arrest

Increase from

44% to 67% (at

0-50 µg/mL).

[8]

AML (Acute

Myeloid

Leukemia) Cells

Cell Viability

(CCK-8)
Inhibition

Dose-dependent

inhibition.
[9][10]

AML Cells Apoptosis Induction

Dose-dependent

increase in

apoptosis rate

and caspase-3/7

activity.

[9][10]

Signaling Pathways and Experimental Workflow
Deoxyshikonin-Induced Pro-Lymphangiogenic Signaling
In lymphatic endothelial cells, deoxyshikonin promotes lymphangiogenesis primarily through

the HIF-1α/VEGF-C axis. It increases the transcription and protein levels of HIF-1α, leading to

its nuclear accumulation and subsequent upregulation of VEGF-C, a key ligand for

lymphangiogenesis.
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Caption: Deoxyshikonin promotes lymphangiogenesis via the HIF-1α/VEGF-C pathway.
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General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of deoxyshikonin
on endothelial or cancer cells.

Functional & Molecular Assays

Cell Culture
(e.g., HMVEC-dLy, HUVEC, HT29)

Treatment with Deoxyshikonin
(Varying Concentrations and Times)

Tube Formation Assay Migration / Wound Healing Assay Viability / Proliferation Assay
(MTT, CCK-8)

Western Blot
(HIF-1α, Akt, etc.)

qRT-PCR
(VEGF-C, HIF-1α mRNA)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for studying Deoxyshikonin's cellular effects.

Detailed Experimental Protocols
Protocol 1: In Vitro Tube (Cord) Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix, a key step in angiogenesis and lymphangiogenesis.[11][12]

Materials:

Human endothelial cells (e.g., HMVEC-dLy, HUVEC)

Endothelial Cell Basal Medium (EBM) with supplements

Basement Membrane Extract (BME), such as Matrigel®

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1670263?utm_src=pdf-body
https://www.benchchem.com/product/b1670263?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670263?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/endothelial-angiogenesis-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deoxyshikonin stock solution (in DMSO)

Sterile, flat-bottom 96-well culture plates

Phosphate-Buffered Saline (PBS)

Inverted microscope with imaging software

Procedure:

Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of

BME to each well of a 96-well plate. Ensure the entire bottom surface is covered.

Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into

a gel.

Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells using a

gentle dissociation reagent (e.g., Accutase).

Cell Seeding: Resuspend the cells in EBM containing the desired final concentrations of

deoxyshikonin (e.g., 0 µM, 0.8 µM, 1.6 µM) or vehicle control (DMSO).

Seed 1.0 x 10⁴ to 1.5 x 10⁴ cells in 100 µL of medium onto the surface of the solidified BME.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

Imaging: Monitor tube formation at regular intervals (e.g., 2, 4, 6, 8 hours) using an inverted

microscope. Capture images from representative fields for each condition.

Data Analysis:

Quantify the extent of tube formation using an angiogenesis image analyzer tool (e.g., the

Angiogenesis Analyzer plugin for ImageJ).

Parameters to measure include total tube length, number of nodes/junctions, and number of

meshes.

Compare the results from deoxyshikonin-treated wells to the vehicle control.
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Protocol 2: Cell Migration (Wound Healing) Assay
This assay measures cell migration, a crucial component of both angiogenesis and wound

repair.[1]

Materials:

Endothelial cells (e.g., HMVEC-dLy)

Complete culture medium

Sterile 6-well or 12-well plates

Sterile 200 µL pipette tips or cell scraper

Deoxyshikonin stock solution

Inverted microscope with imaging software

Procedure:

Create Monolayer: Seed cells in a multi-well plate and grow them to 90-100% confluency.

Create Wound: Using a sterile 200 µL pipette tip, create a linear scratch ("wound") through

the center of the cell monolayer.

Wash: Gently wash the wells with PBS to remove detached cells and debris.

Treatment: Add fresh culture medium containing the desired concentrations of

deoxyshikonin or vehicle control. Use low-serum media to minimize cell proliferation

effects.

Imaging (Time 0): Immediately capture images of the scratch at defined locations for each

well. These will serve as the baseline (T=0).

Incubation: Incubate the plate at 37°C and 5% CO₂.

Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 6,

12, 24 hours). Data Analysis:
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Measure the width of the scratch at multiple points for each image.

Calculate the percentage of wound closure at each time point relative to T=0: % Closure =

[(Initial Width - Final Width) / Initial Width] * 100

Compare the migration rates between treated and control groups.

Protocol 3: Western Blot Analysis for Protein
Expression
This protocol is used to detect changes in the expression levels of key signaling proteins like

HIF-1α.[2][8]

Materials:

Cells cultured and treated as described in previous assays

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-HIF-1α, anti-p-Akt, anti-β-Actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape

the cells and collect the lysate.

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli

sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate

proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking

buffer) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for

1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imaging system. Data Analysis:

Quantify band intensity using densitometry software (e.g., ImageJ).

Normalize the intensity of the target protein to a loading control (e.g., β-Actin) to correct for

loading differences.

Compare protein expression levels across different treatment groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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